Sodium 4-fluoro-2-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 4-fluoro-2-nitrobenzene-1-sulfinate is an organic compound with the molecular formula C6H3FNNaO4S and a molecular weight of 227.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-fluoro-2-nitrobenzene-1-sulfinate can be synthesized through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides . This method involves mild reaction conditions and readily available reagents, making it efficient and easy to operate. The process typically includes the use of phase transfer catalysts such as KF and 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves the use of sodium sulfinates as versatile building blocks for preparing various organosulfur compounds . These methods are scalable and can produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-fluoro-2-nitrobenzene-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various sulfonylated, sulfenylated, and sulfinylated compounds . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Sodium 4-fluoro-2-nitrobenzene-1-sulfinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-fluoro-2-nitrobenzene-1-sulfinate involves its ability to act as an electrophile in chemical reactions. This property allows it to interact with nucleophiles, leading to the formation of various organosulfur compounds . The molecular targets and pathways involved in these reactions are primarily related to the sulfonylation, sulfenylation, and sulfinylation processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-fluoro-4-nitrobenzene-1-sulfinate
- Sodium 4-nitrobenzene-1-sulfinate
Uniqueness
Sodium 4-fluoro-2-nitrobenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H3FNNaO4S |
---|---|
Molecular Weight |
227.15 g/mol |
IUPAC Name |
sodium;4-fluoro-2-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4FNO4S.Na/c7-4-1-2-6(13(11)12)5(3-4)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
DLQHUCWVYPJGOA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
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